2-(Isothiazol-4-YL)-2-methylpropanoic acid
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Overview
Description
“2-(Isothiazol-4-yl)acetic acid” is a chemical compound with the molecular formula C5H5NO2S. It has a molecular weight of 143.16 . It is used in research and is a part of the heterocyclic building blocks and aromatic heterocycles .
Synthesis Analysis
The synthesis of isothiazoles, including “2-(Isothiazol-4-yl)acetic acid”, involves metalation chemistry. Examples of ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions are presented .Molecular Structure Analysis
The molecular structure of “2-(Isothiazol-4-yl)acetic acid” consists of a five-membered isothiazole ring attached to an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving isothiazoles such as “2-(Isothiazol-4-yl)acetic acid” include ring metalation and lateral metalation. These reactions are often used in transition metal-catalyzed coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Isothiazol-4-yl)acetic acid” include a molecular weight of 143.16 and a molecular formula of C5H5NO2S . Other specific properties like boiling point were not available in the sources I found .Scientific Research Applications
Efficient Synthesis of Potent Agonists
One significant application involves the efficient synthesis of compounds like 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a potent PPARpan agonist. This synthesis showcases the versatility of isothiazole derivatives in pharmaceutical chemistry for developing drugs targeting peroxisome proliferator-activated receptors (PPARs), which play crucial roles in the regulation of cellular differentiation, development, and metabolism (metabolism of lipids, glucose, and amino acids) (Guo et al., 2006).
Solid Phase Peptide Synthesis
Another application is found in the solid-phase synthesis of peptidotriazoles, where 2-azido-2-methylpropanoic acid acts as a precursor. This process involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, demonstrating the compound's utility in creating diversified peptides with potential therapeutic applications (Tornøe, Christensen, & Meldal, 2002).
Biofuel Production
In biofuel research, engineered strains of Escherichia coli have been developed to produce 2-methylpropan-1-ol (isobutanol) anaerobically at theoretical yields using a modified amino acid pathway. The research underlines the importance of isothiazole derivatives in renewable energy sources, demonstrating their potential in creating biofuels from glucose, which could significantly impact the energy sector (Bastian et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include at21227, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, including AT21227, are known to interact with various biological targets, leading to a range of effects . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of AT21227.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of AT21227.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets of AT21227.
Properties
IUPAC Name |
2-methyl-2-(1,2-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-11-4-5/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXTVGNHPARVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782514-67-3 |
Source
|
Record name | 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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